ネピカスタット
概要
説明
科学的研究の応用
Nepicastat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Nepicastat is employed in research to understand the role of dopamine beta-hydroxylase in neurotransmitter regulation.
Medicine: Clinical trials have investigated its potential in treating conditions like congestive heart failure, post-traumatic stress disorder, and cocaine dependence
作用機序
ネピカスタットは、ドーパミンβ-ヒドロキシラーゼを阻害することにより効果を発揮し、ドーパミンからノルエピネフリンへの変換を減らします 。 この阻害は、末梢組織と中枢組織の両方でノルエピネフリンのレベルを低下させ、交感神経系を調節し、高血圧や心不全などの状態に関連する症状を軽減することができます 。 関与する分子標的には、ドーパミンβ-ヒドロキシラーゼ酵素と、カテコールアミン合成を調節する関連経路が含まれます .
6. 類似の化合物との比較
ネピカスタットは、その高い選択性と効力のために、ドーパミンβ-ヒドロキシラーゼ阻害剤の中でユニークです 。 類似の化合物には以下が含まれます。
ジスルフィラム: 別のドーパミンβ-ヒドロキシラーゼ阻害剤ですが、酵素阻害が広く、副作用が多いです.
L-トレオ-3,4-ジヒドロキシフェニルセリン(L-DOPS): ノルエピネフリンの前駆体であり、神経性起立性低血圧などの状態に使用されます.
ネピカスタットのユニークさは、血液脳関門を通過する能力と、有意なオフターゲット効果なしにドーパミンβ-ヒドロキシラーゼを特異的に阻害する能力にあります .
生化学分析
Biochemical Properties
Nepicastat plays a crucial role in biochemical reactions by inhibiting dopamine beta-hydroxylase (DBH). This enzyme is responsible for converting dopamine to norepinephrine, a key neurotransmitter involved in various physiological processes . By inhibiting DBH, Nepicastat reduces the levels of norepinephrine in both peripheral and central tissues . This reduction in norepinephrine levels can modulate catecholamine biosynthesis and influence several biochemical pathways .
Cellular Effects
Nepicastat has significant effects on various types of cells and cellular processes. It influences cell function by modulating catecholamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that Nepicastat treatment can reduce norepinephrine levels in cardiovascular tissues and plasma, leading to attenuated sympathetically mediated cardiovascular responses . Additionally, Nepicastat upregulates the transcription of Npas4 and Bdnf genes in the hippocampus, potentially contributing to neuronal regulation and the attenuation of traumatic contextual memories .
Molecular Mechanism
The molecular mechanism of Nepicastat involves its inhibition of dopamine beta-hydroxylase (DBH). By binding to DBH, Nepicastat prevents the conversion of dopamine to norepinephrine, leading to reduced levels of norepinephrine . This inhibition can affect various physiological processes, including cardiovascular function and stress responses . Additionally, Nepicastat’s modulation of gene expression, such as the upregulation of Npas4 and Bdnf, further contributes to its effects on neuronal regulation and memory attenuation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nepicastat have been observed to change over time. Studies have shown that Nepicastat treatment can lead to a gradual reduction in norepinephrine levels in both peripheral and central tissues . This reduction is associated with decreased DBH activity in the adrenal gland and reduced catecholamine levels in plasma and tissues . Over time, Nepicastat treatment has also been shown to increase the expression of Npas4 and Bdnf mRNA in the hippocampus, contributing to the attenuation of traumatic memories .
Dosage Effects in Animal Models
The effects of Nepicastat vary with different dosages in animal models. In a study involving mice, Nepicastat was administered at a dosage of 30 mg/kg, leading to a significant reduction in norepinephrine levels and DBH activity . Higher dosages of Nepicastat have been associated with more pronounced effects on catecholamine levels and cardiovascular responses .
Metabolic Pathways
Nepicastat is involved in metabolic pathways related to catecholamine biosynthesis. By inhibiting dopamine beta-hydroxylase, Nepicastat reduces the conversion of dopamine to norepinephrine, thereby modulating catecholamine levels . This inhibition can affect metabolic flux and metabolite levels in various tissues . Additionally, Nepicastat’s effects on gene expression, such as the upregulation of Npas4 and Bdnf, may further influence metabolic pathways involved in neuronal regulation and memory attenuation .
Transport and Distribution
Nepicastat is transported and distributed within cells and tissues through various mechanisms. Studies have shown that Nepicastat exhibits high oral absorption and distribution, leading to its presence in both peripheral and central tissues . The compound’s preferential distribution to the prefrontal cortex has been observed, with reduced norepinephrine levels in this region . There were no significant changes in catecholamine levels in the hippocampus and amygdala, suggesting selective distribution patterns .
Subcellular Localization
Given its role as a dopamine beta-hydroxylase inhibitor, it is likely that Nepicastat exerts its effects primarily in the cytoplasm, where DBH is localized
準備方法
ネピカスタットは、特定の試薬と条件を含む一連の化学反応によって合成できます。 合成経路は通常、1,3-ジヒドロイミダゾール-2-チオン構造の形成を伴い、その後、5,7-ジフルオロ-1,2,3,4-テトラヒドロナフタレン-2-イル基とアミノメチル基で置換されます 。 ネピカスタットの工業生産方法は、これらの反応を最適化して高い収率と純度を実現し、多くの場合、高性能液体クロマトグラフィーなどの高度な技術を使用して精製を行います .
化学反応の分析
ネピカスタットは、以下を含むさまざまな化学反応を起こします。
酸化: ネピカスタットは、特定の条件下で酸化されて対応する酸化生成物を形成できます。
還元: また、特に還元剤の存在下で、還元反応を受ける可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究の応用
ネピカスタットは、幅広い科学研究の用途を持っています。
化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。
生物学: ネピカスタットは、神経伝達物質調節におけるドーパミンβ-ヒドロキシラーゼの役割を理解するための研究に使用されます。
医学: 臨床試験では、うっ血性心不全、心的外傷後ストレス障害、およびコカイン依存症などの状態を治療する可能性が調査されています
類似化合物との比較
Nepicastat is unique among dopamine beta-hydroxylase inhibitors due to its high selectivity and potency . Similar compounds include:
Disulfiram: Another dopamine beta-hydroxylase inhibitor, but with broader enzyme inhibition and more side effects.
L-threo-3,4-dihydroxyphenylserine (L-DOPS): A precursor to norepinephrine, used in conditions like neurogenic orthostatic hypotension.
Nepicastat’s uniqueness lies in its ability to cross the blood-brain barrier and its specific inhibition of dopamine beta-hydroxylase without significant off-target effects .
特性
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169740 | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173997-05-2 | |
Record name | Nepicastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEPICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nepicastat's mechanism of action?
A1: Nepicastat acts by inhibiting DBH, the enzyme responsible for converting dopamine (DA) to norepinephrine (NE) in noradrenergic neurons. [, , , , ]
Q2: What are the downstream effects of DBH inhibition by Nepicastat?
A2: DBH inhibition leads to a decrease in NE levels and an increase in DA levels, thereby modulating sympathetic nerve function. [, , , , , , , ] This modulation has been linked to various therapeutic effects, particularly in cardiovascular diseases and addictive disorders.
Q3: What is the molecular formula and weight of Nepicastat?
A3: While the provided abstracts don't explicitly state Nepicastat's molecular formula and weight, they highlight its structural similarity to other DBH inhibitors like disulfiram. [, , , , ] For detailed structural information, refer to chemical databases and publications focusing on Nepicastat synthesis.
Q4: Is there information on the material compatibility and stability of Nepicastat in the provided abstracts?
A4: The provided abstracts primarily focus on Nepicastat's biological activity and therapeutic potential. Information regarding its material compatibility and stability under various conditions is limited.
Q5: Does Nepicastat possess catalytic properties itself?
A5: Nepicastat functions as an enzyme inhibitor targeting DBH and does not exhibit intrinsic catalytic properties. [, , , , ]
Q6: How has computational chemistry been utilized in Nepicastat research?
A6: Researchers have employed computational modeling to understand Nepicastat's interaction with DBH. They have built in silico models of the DBH enzyme to study its active site, substrate recognition, and inhibitor binding, providing valuable insights for drug design. [, ]
Q7: How do structural modifications of Nepicastat impact its activity and selectivity?
A7: Researchers have explored modifications to the core structure of Nepicastat, aiming to enhance its potency and selectivity while minimizing central nervous system effects. These efforts led to the development of peripherally selective DBH inhibitors like (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453). [, ]
Q8: Are there specific formulation strategies to improve Nepicastat's stability, solubility, or bioavailability?
A8: One study describes a stable tablet formulation of Nepicastat using a specific ratio of fillers, disintegrants, binders, and lubricants to enhance its stability, disintegration, dissolution, and bioavailability. [] Further research likely focuses on optimizing formulations for improved pharmacokinetic properties.
Q9: Do the provided abstracts discuss SHE regulations related to Nepicastat?
A9: The abstracts primarily focus on Nepicastat's preclinical and clinical research findings. Information regarding specific SHE regulations and compliance is not discussed.
Q10: What is known about Nepicastat's pharmacokinetic profile?
A10: Nepicastat demonstrates preferential distribution to peripheral tissues and a high plasma-free fraction. [] Its ability to cross the blood-brain barrier is a subject of ongoing investigation, with some studies suggesting limited penetration. [, ]
Q11: What is the pharmacodynamic effect of Nepicastat?
A11: Nepicastat effectively inhibits DBH activity, leading to a reduction in NE and an elevation of DA levels in various tissues, including the heart, kidney, and adrenal glands. [, , , ] These pharmacological actions contribute to its therapeutic effects in animal models of cardiovascular diseases and addictive disorders.
Q12: What in vitro models have been used to study Nepicastat?
A12: Researchers have utilized cell-based assays, including those using Caco-2 and MDCK-II cells, to investigate Nepicastat's permeability and interaction with drug transporters like P-glycoprotein. []
Q13: What in vivo models have been used to study Nepicastat's effects?
A13: Various animal models have been employed, including: * Rodent models: Rats and mice for studying Nepicastat's effects on cocaine and chocolate self-administration, reinstatement of drug-seeking behavior, and alcohol-related behaviors. [, , , , , , , , ] * Canine models: Dogs with chronic heart failure for investigating its effects on left ventricular dysfunction and remodeling. [, , , ] * Non-human primate models: Squirrel monkeys for studying its effects on cocaine-induced reinstatement and dopamine neurochemistry. [, ]
Q14: Have any clinical trials been conducted with Nepicastat?
A14: Early short-term clinical trials in patients with congestive heart failure (CHF) have shown that Nepicastat is well-tolerated and effectively increases plasma DA/NE concentrations. [, ] One clinical trial investigated Nepicastat in individuals meeting the criteria for cocaine use disorder. []
Q15: Is there information on Nepicastat resistance mechanisms in the provided research?
A15: The abstracts don't delve into specific resistance mechanisms associated with Nepicastat.
Q16: Are there strategies for targeted delivery of Nepicastat?
A17: While the provided abstracts don't detail specific drug delivery strategies, the development of peripherally selective DBH inhibitors like BIA 5-453 suggests ongoing efforts to refine Nepicastat's pharmacokinetic profile and potentially enhance targeted delivery. [, ]
Q17: Are there any identified biomarkers for predicting Nepicastat's efficacy?
A18: One study suggests that the DBH gene's functional polymorphism (rs1611115) might be a more reliable predictor of response to Nepicastat in PTSD treatment than urinary MHPG sulfate levels. [] More research is needed to establish reliable biomarkers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。